molecular formula C15H11N3O2 B12797209 7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one CAS No. 140413-28-1

7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one

Cat. No.: B12797209
CAS No.: 140413-28-1
M. Wt: 265.27 g/mol
InChI Key: WVVQRRCTXQZQNC-UHFFFAOYSA-N
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Description

7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is a heterocyclic compound that features a pyrido-benzoxazepine core structure. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one typically involves multi-step organic synthesis. Common starting materials might include substituted pyridines and benzoxazepines. The reaction conditions often require specific catalysts, solvents, and temperature control to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production methods for such compounds usually involve optimization of the synthetic route to maximize yield and minimize cost. This might include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions might involve hydrogenation using catalysts such as palladium on carbon.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide.

    Reduction: Hydrogen gas with palladium on carbon.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one may have various applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in studying enzyme interactions or as a probe in biochemical assays.

    Medicine: Investigated for potential therapeutic effects, such as anti-inflammatory or anticancer activities.

    Industry: May be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action for 7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one would depend on its specific biological target. It might interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The pathways involved could include inhibition of specific enzymes or activation of signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • 6,9-Dimethyl-2,3-dihydro-1H-pyrido(2,3-b)(1,5)benzoxazepin-5-one
  • 7-Cyano-6,9-dimethyl-2,3-dihydro-1H-pyrido(2,3-b)(1,5)benzoxazepin-5-one

Uniqueness

7-Cyano-6,9-dimethyl-pyrido(2,3-b)(1,5)benzoxazepin-5(6H)-one is unique due to its specific substitution pattern, which may confer distinct biological activities or chemical reactivity compared to similar compounds.

Properties

CAS No.

140413-28-1

Molecular Formula

C15H11N3O2

Molecular Weight

265.27 g/mol

IUPAC Name

6,9-dimethyl-5-oxopyrido[2,3-b][1,5]benzoxazepine-7-carbonitrile

InChI

InChI=1S/C15H11N3O2/c1-9-6-10(8-16)13-12(7-9)20-14-11(4-3-5-17-14)15(19)18(13)2/h3-7H,1-2H3

InChI Key

WVVQRRCTXQZQNC-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C2C(=C1)OC3=C(C=CC=N3)C(=O)N2C)C#N

Origin of Product

United States

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